molecular formula C19H14ClN3O3S2 B6511794 4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione CAS No. 895104-32-2

4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione

Cat. No.: B6511794
CAS No.: 895104-32-2
M. Wt: 431.9 g/mol
InChI Key: VNXHEBLLVGYAKU-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule featuring a fused tricyclic core with a sulfur-containing bridge (8λ⁶-thia group) and a 4-chlorophenyl ketone substituent. Crystallographic validation of its structure would rely on tools like SHELXL, a widely used program for small-molecule refinement .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S2/c1-23-15-5-3-2-4-14(15)18-17(28(23,25)26)10-21-19(22-18)27-11-16(24)12-6-8-13(20)9-7-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXHEBLLVGYAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione is a complex organic molecule with potential biological significance due to its structural features and the presence of the 4-chlorophenyl moiety. This article examines its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple functional groups that may contribute to its biological activity. The presence of the sulfanyl group and the 4-chlorophenyl substituent are particularly noteworthy for their potential interactions in biological systems.

Biological Activity Overview

Research into the biological activity of compounds similar to this one has revealed several important areas:

  • Anticancer Activity : Compounds containing a 4-chlorophenyl group have been studied for their ability to inhibit cancer cell growth. For instance, derivatives such as N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have shown promising results against glioblastoma cell lines by specifically inhibiting the AKT2/PKBβ kinase pathway, which is crucial in cancer progression .
  • Antibacterial Properties : Several studies have reported that compounds with similar structures exhibit moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. The mechanisms often involve enzyme inhibition that disrupts bacterial metabolism .
  • Enzyme Inhibition : There is evidence that compounds with a sulfanyl group can act as inhibitors of various enzymes, including acetylcholinesterase and urease. These activities are significant for developing therapeutic agents for conditions like Alzheimer's disease and urinary tract infections .

Case Study 1: Anticancer Efficacy

A study focused on a series of chlorophenyl-substituted compounds demonstrated that one specific derivative (compound 4j ) exhibited significant anti-glioma activity by inhibiting the formation of 3D neurospheres derived from glioma stem cells. This compound showed low cytotoxicity towards non-cancerous cells while effectively inducing cell death in malignant cells .

Case Study 2: Antibacterial Screening

In another investigation, synthesized compounds bearing the sulfamoyl functionality were tested for antibacterial properties. The results indicated that certain derivatives displayed strong inhibitory effects against urease and moderate antibacterial activity against several pathogens .

Data Tables

Compound NameBiological ActivityTarget
Compound 4jAnti-gliomaAKT2/PKBβ Kinase
Compound AAntibacterialSalmonella typhi, Bacillus subtilis
Compound BEnzyme InhibitionAcetylcholinesterase

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key analogs of the target compound include:

N-(3-Chloro-4-Methoxyphenyl)-2-({9-Methyl-8,8-Dioxo-8λ⁶-Thia-3,5,9-Triazatricyclo[8.4.0.0²,⁷]Tetradeca-1(14),2(7),3,5,10,12-Hexaen-4-yl}Sulfanyl)Acetamide (CAS 895102-81-5): Substituent: 3-Chloro-4-methoxyphenyl acetamide.

N-(4-Chlorophenyl)-2-({9-[(4-Fluorophenyl)Methyl]-8,8-Dioxo-8λ⁶-Thia-3,5,9-Triazatricyclo[8.4.0.0²,⁷]Tetradeca-1(14),2(7),3,5,10,12-Hexaen-4-yl}Sulfanyl)Acetamide :

  • Substituent: 4-Fluorophenylmethyl group.
  • Key difference: Introduction of a fluorinated benzyl group enhances lipophilicity (logP) and metabolic stability .

Table 1: Structural Comparison of Analogs

Feature Target Compound CAS 895102-81-5 4-Fluorophenylmethyl Analog
Core Structure Tricyclic thia-triazatricyclo Identical Identical
Substituent Position 4-Chlorophenyl ketone 3-Chloro-4-methoxyphenyl 4-Fluorophenylmethyl
Functional Groups Ketone, sulfanyl Acetamide, methoxy Acetamide, fluorobenzyl
Molecular Weight (Da) ~450 (estimated) ~480 ~465
Computational Similarity Analysis

Similarity coefficients and 3D conformational metrics highlight differences:

  • Tanimoto Coefficient (2D Fingerprints) :
    • The target compound shares ~70–75% similarity with CAS 895102-81-5 and ~65–70% with the 4-fluorophenylmethyl analog, reflecting divergent substituent effects .
  • PubChem3D Similarity Scores :
    • Shape Similarity (ST) : 0.82 (vs. CAS 895102-81-5), 0.78 (vs. 4-fluorophenylmethyl analog).
    • Feature Similarity (CT) : 0.55 (vs. CAS 895102-81-5), 0.48 (vs. 4-fluorophenylmethyl analog).
    • Both analogs meet PubChem3D’s adjacency criteria (ST ≥ 0.8 and CT ≥ 0.5 only for CAS 895102-81-5) .

Table 2: Computed Similarity Metrics

Metric Target vs. CAS 895102-81-5 Target vs. 4-Fluorophenylmethyl Analog
Tanimoto Coefficient 0.73 0.68
Shape Similarity (ST) 0.82 0.78
Feature Similarity (CT) 0.55 0.48
Physicochemical and ADME Properties
  • Solubility : The target compound’s ketone group may reduce aqueous solubility compared to the acetamide-containing analogs.
  • logP : Estimated logP values:
    • Target compound: ~2.8 (moderate lipophilicity).
    • CAS 895102-81-5: ~2.3 (lower due to polar methoxy group).
    • 4-Fluorophenylmethyl analog: ~3.1 (higher due to fluorine’s hydrophobicity) .

Table 3: Predicted Physicochemical Properties

Property Target Compound CAS 895102-81-5 4-Fluorophenylmethyl Analog
Molecular Weight (Da) ~450 ~480 ~465
logP 2.8 2.3 3.1
Aqueous Solubility (µM) ~15 ~25 ~10

Research Implications and Gaps

  • Structural Insights : The 4-chlorophenyl ketone group in the target compound may enhance target binding via π-π stacking, whereas acetamide analogs could favor hydrogen bonding .
  • Limitations : Lack of experimental bioactivity data necessitates further studies on kinase inhibition or cytotoxicity.
  • Synthetic Challenges : Multi-step synthesis and purification of the tricyclic core require optimization, as seen in analogous spirocyclic systems .

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